![molecular formula C8H4ClF3N2 B1403878 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1289197-40-5](/img/structure/B1403878.png)
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine involves intricate steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing precursor. For instance, chloro-bis(trifluoromethyl)pyridine can be synthesized with moderate yields. Researchers have explored various synthetic routes to access this compound efficiently .
Molecular Structure Analysis
The molecular formula of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine is C₆H₃ClF₃N , with a molecular weight of approximately 181.54 g/mol . Its structure comprises a pyridine ring fused with a pyrrole ring, along with the chlorine and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity to create novel derivatives with tailored properties. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as an intermediate for several crop-protection products .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is significant in synthesizing pesticides. Various synthesis processes have been evaluated for their effectiveness (Lu Xin-xin, 2006).
- Structural and Spectroscopic Properties : The structural parameters, vibrational frequencies, and spectroscopic properties of similar compounds like 2-chloro-6-(trifluoromethyl)pyridine have been extensively studied, providing insights into their molecular behavior and potential applications (M. Evecen et al., 2017).
Chemical Properties and Reactions
- Antifungal Activity : Novel derivatives like substituted triazolo[4,3-a]pyridines, synthesized from related compounds, exhibit weak antifungal activity. This opens up avenues for potential applications in antifungal treatments (Ming-yan Yang et al., 2015).
- Reactivity Studies : Research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a structurally related molecule, provides insights into its reactivity, stability in water, and potential as a lead compound in developing anti-cancer drugs (P. Murthy et al., 2017).
Applications in Drug Development
- Electrophilic Substitutions : The compound has been shown to undergo various electrophilic substitutions, indicating its potential in drug synthesis and modification processes (R. Herbert, D. Wibberley, 1969).
- Building Blocks for New Molecules : It serves as a versatile building block in synthesizing new heterocyclic structures, offering opportunities for creating novel therapeutic agents (S. Figueroa‐Pérez et al., 2006).
Antimicrobial Activities
- Antibacterial Agents : Some synthesized compounds containing similar structures have shown potential as antibacterial agents, highlighting their significance in developing new antimicrobial drugs (Shawkat A. Abdel-Mohsen, A. Geies, 2008).
Mechanism of Action
Target of Action
The primary target of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is the respiratory system . This compound is part of a larger group of chemicals known as trifluoromethylpyridines (TFMPs), which are used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on various biological activities, primarily in the protection of crops from pests .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the compound may influence its bioavailability and stability .
Result of Action
Tfmp derivatives are known to have significant biological activities, including pest control in the agrochemical industry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2-8°C . Additionally, it should be kept away from heat and sources of ignition .
Biochemical Analysis
Biochemical Properties
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of stable complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound is essential for its role in modulating cellular processes.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMTHBNOLFHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


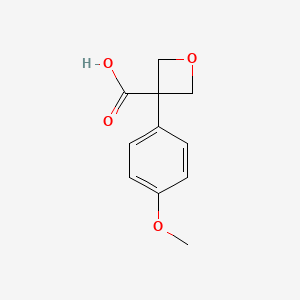
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
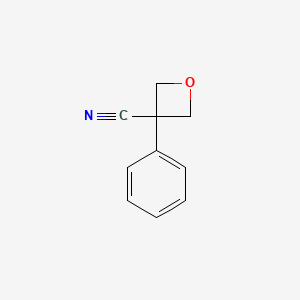

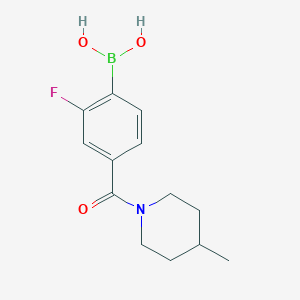

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)


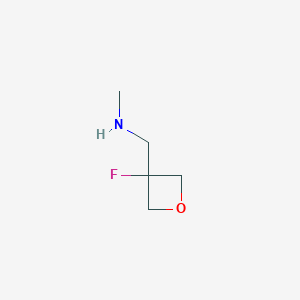
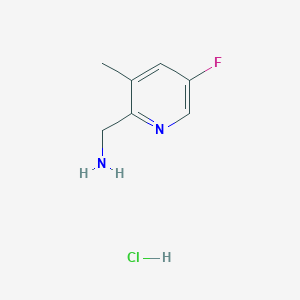
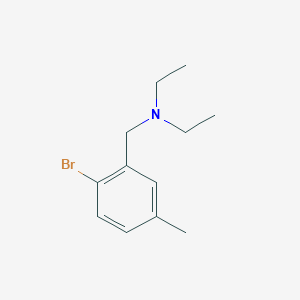
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
